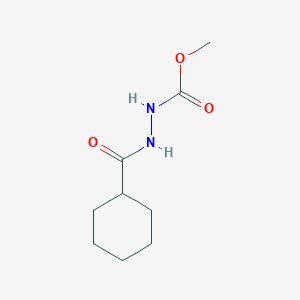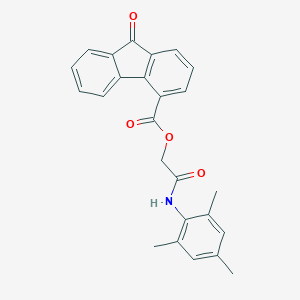![molecular formula C12H13N3O2S B262845 N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and improve wound healing. It has also been shown to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is its potent antibacterial and antifungal activities. This makes it a valuable tool for researchers studying the mechanisms of bacterial and fungal infections. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of new antibiotics and antifungal agents based on the structure of this compound. Another area of interest is the study of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases. Finally, further investigation into the mechanism of action of this compound may provide valuable insights into the biology of bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with benzyl bromide and chloroacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antibacterial and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
Nom du produit |
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9-14-15-12(17-9)18-8-11(16)13-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Clé InChI |
BYGHFOQNMZBZIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
CC1=NN=C(O1)SCC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)





